REACTION_CXSMILES
|
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].[F:6][S:7]([C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12])(=[O:9])=[O:8]>>[F:6][S:7]([C:10]([F:15])([F:14])[C:11]([O:13][Si:2]([CH3:4])([CH3:3])[CH3:1])=[O:12])(=[O:9])=[O:8]
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Name
|
|
Quantity
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11.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)C(C(=O)O)(F)F
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Then the mixture was stirred over weekend at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed
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Name
|
|
Type
|
product
|
Smiles
|
FS(=O)(=O)C(C(=O)O[Si](C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |